molecular formula C14H14N4O3 B4708213 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No. B4708213
M. Wt: 286.29 g/mol
InChI Key: GFQRPCRCWGTXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multicomponent reactions, cyclization processes, and the use of catalysts under solvent-free or specific solvent conditions. For example, Velpula et al. (2015) described a one-pot multicomponent reaction utilizing a solid acid catalyst under solvent-free conditions to synthesize chromen-2-one derivatives, highlighting the efficiency of such methods in producing complex molecules (Velpula et al., 2015). Similarly, the use of N-bromosuccinimide in regioselective bromination and rearrangement processes has been reported to yield brominated chromen-2-one compounds, demonstrating the versatility of synthetic approaches to modify the chromen-2-one core structure (Yang, 2010).

Molecular Structure Analysis

The molecular structure of chromen-2-ones is characterized by spectroscopic and crystallographic analyses. For instance, the crystal structure analysis provides insight into the dimer formation and intramolecular hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Manolov et al., 2008). The molecular and supramolecular structures of various chromen-2-one isomers have been elucidated through X-ray diffraction, revealing the orientation of substituent groups and their impact on the compound's overall properties (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chromen-2-ones undergo a variety of chemical reactions, including cyclizations, rearrangements, and substitutions, which allow for the introduction of functional groups and further modification of the molecular structure. For example, the reaction of chromen-2-ones with trimethylsilylacetylene under copper(I) iodide catalysis results in the formation of heteroaryl conjugates, demonstrating the compound's reactivity towards nucleophilic addition and its potential for further functionalization (Carmel Y. et al., 2018).

properties

IUPAC Name

3,4,8-trimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-8(2)14(19)21-13-9(3)11(5-4-10(7)13)20-6-12-15-17-18-16-12/h4-5H,6H2,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQRPCRCWGTXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 3
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 4
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.